1-(3-Chloro-4-methoxyphenyl)-2-(methylthio)ethan-1-one
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Overview
Description
1-(3-Chloro-4-methoxyphenyl)-2-(methylthio)ethan-1-one is an organic compound with the molecular formula C10H11ClO2S It is characterized by the presence of a chloro and methoxy group on the phenyl ring, and a methylthio group attached to the ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methoxyphenyl)-2-(methylthio)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methoxybenzaldehyde and methylthiomethyl ketone.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using a catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous monitoring and quality control ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-methoxyphenyl)-2-(methylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3-Chloro-4-methoxyphenyl)-2-(methylthio)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-2-(methylthio)ethan-1-one involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring contribute to its reactivity and binding affinity. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites. These interactions and transformations influence the compound’s biological activity and efficacy.
Comparison with Similar Compounds
1-(3-Chloro-4-methoxyphenyl)ethan-1-one: Lacks the methylthio group, resulting in different reactivity and applications.
1-(3-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-one: Contains a methylamino group instead of a methylthio group, leading to variations in biological activity.
Uniqueness: 1-(3-Chloro-4-methoxyphenyl)-2-(methylthio)ethan-1-one is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
1-(3-Chloro-4-methoxyphenyl)-2-(methylthio)ethan-1-one, with the CAS number 1179606-58-6, is a compound of interest due to its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H11ClO2S
- Molecular Weight : 230.71 g/mol
- Structure : The compound features a chloro and methoxy group on a phenyl ring, linked to a methylthio group.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, chalcone derivatives have shown cytotoxicity against various cancer cell lines, including MDA-MB-231 and 4T1, with IC50 values ranging from 6.59 to 213.7 μM depending on the specific structure and substitutions present in the compound .
Table 1: Cytotoxicity of Related Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
Chalcone A | MDA-MB-231 | 6.59 |
Chalcone B | 4T1 | 13.23 |
Chalcone C | MRC-5 | >200 |
The mechanisms by which these compounds exert their anticancer effects often involve the induction of apoptosis and cell cycle arrest. For example, studies have shown that certain chalcone derivatives can activate apoptotic pathways via caspase activation and downregulation of anti-apoptotic proteins .
3. Antioxidant Activity
In addition to anticancer properties, antioxidant activity has also been reported for compounds in this class. The antioxidant capacity is often assessed using assays that measure the ability to scavenge free radicals, with some derivatives exhibiting efficacy comparable to ascorbic acid (Vitamin C) .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Study on Ferrocenyl Chalcones : This study synthesized various ferrocenyl chalcones and evaluated their cytotoxic effects on cancer cells. The results showed that certain modifications led to enhanced selectivity against cancer cells compared to normal cells .
- Antimicrobial Studies : Research on similar methylthio-containing compounds has demonstrated significant antimicrobial activities against various pathogens, suggesting a broader spectrum of biological effects beyond anticancer properties .
Properties
Molecular Formula |
C10H11ClO2S |
---|---|
Molecular Weight |
230.71 g/mol |
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C10H11ClO2S/c1-13-10-4-3-7(5-8(10)11)9(12)6-14-2/h3-5H,6H2,1-2H3 |
InChI Key |
SACUPKJKVKRPBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CSC)Cl |
Origin of Product |
United States |
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